4-(Methylamino)oxane-4-carboxylic acid hydrochloride

CAS No.: 1803595-85-8

Cat. No.: VC2896129

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803595-85-8 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | 4-(methylamino)oxane-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10)2-4-11-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H |

| Standard InChI Key | GSKWFUOYAQLBFZ-UHFFFAOYSA-N |

| SMILES | CNC1(CCOCC1)C(=O)O.Cl |

| Canonical SMILES | CNC1(CCOCC1)C(=O)O.Cl |

Introduction

Chemical Identity and Structure

Basic Information

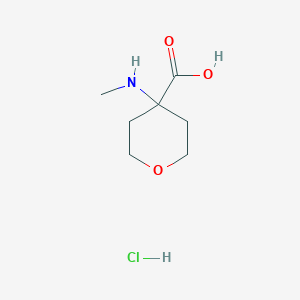

4-(Methylamino)oxane-4-carboxylic acid hydrochloride represents an important organic compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol. It is registered with CAS number 1803595-85-8, indicating its recognition in chemical databases and regulatory frameworks. The compound contains a six-membered oxane (tetrahydropyran) ring with a methylamino group and carboxylic acid functionality at the 4-position, accompanied by hydrochloride salt formation.

Structural Identifiers

The compound is thoroughly characterized by various structural identifiers that enable precise identification and database cross-referencing. These identifiers facilitate research and regulatory documentation across different chemical information systems.

Table 1: Structural Identifiers of 4-(Methylamino)oxane-4-carboxylic acid hydrochloride

| Identifier Type | Value |

|---|---|

| CAS Number | 1803595-85-8 |

| IUPAC Name | 4-(methylamino)oxane-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10)2-4-11-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H |

| Standard InChIKey | GSKWFUOYAQLBFZ-UHFFFAOYSA-N |

| SMILES | CNC1(CCOCC1)C(=O)O.Cl |

| Canonical SMILES | CNC1(CCOCC1)C(=O)O.Cl |

| PubChem Compound ID | 119031639 |

These standardized identifiers are essential for unambiguous chemical identification across databases and research publications.

Molecular Structure Characteristics

The molecule features a quaternary carbon at position 4 of the oxane ring, which connects to both a methylamino group and a carboxylic acid moiety. This structural arrangement confers specific chemical properties that influence the compound's reactivity, solubility, and potential applications. The oxane ring provides a stable scaffold while the functional groups offer sites for chemical modifications and interactions.

Physical and Chemical Properties

Physical Properties

While comprehensive experimental data on physical properties is limited in the available literature, the molecular structure suggests certain characteristics. The presence of both polar functional groups (carboxylic acid and protonated amine) and the relatively nonpolar oxane ring creates a molecule with moderate polarity. The hydrochloride salt formation typically enhances water solubility compared to the free base form.

Predicted Properties

For the free base form (4-(methylamino)oxane-4-carboxylic acid, C7H13NO3), collision cross-section data has been predicted for various adducts, which can be valuable for analytical characterization using mass spectrometry techniques .

Table 2: Predicted Collision Cross Section Data for the Free Base

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 160.09682 | 133.9 |

| [M+Na]+ | 182.07876 | 142.4 |

| [M+NH4]+ | 177.12336 | 142.6 |

| [M+K]+ | 198.05270 | 137.0 |

| [M-H]- | 158.08226 | 135.8 |

| [M+Na-2H]- | 180.06421 | 138.8 |

| [M]+ | 159.08899 | 135.4 |

| [M]- | 159.09009 | 135.4 |

Analytical Characterization

Identification Methods

Several analytical techniques can be employed to identify and characterize 4-(Methylamino)oxane-4-carboxylic acid hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through analysis of hydrogen and carbon environments within the molecule.

-

Mass Spectrometry: Enables molecular weight confirmation and structural elucidation, particularly using the predicted collision cross-section data for different adducts .

-

Infrared Spectroscopy: Identifies functional groups through characteristic absorption patterns.

-

X-ray Crystallography: If crystalline samples are available, provides definitive three-dimensional structural information.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume